molecular formula C24H34N6O6 B589962 4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid CAS No. 1187176-56-2

4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid

Cat. No. B589962
M. Wt: 502.572
InChI Key: RXPIRPIYDSVSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid” is a precursor to chelating agents . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Radiopharmaceuticals and Bone-Seeking Agents

Radiopharmaceuticals based on poly(aminophosphonic) acids, including 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetra(methylenephosphonic) acid (DOTMP), have shown promising pharmacokinetic properties for bone-seeking applications. These compounds demonstrate high stability both in vitro and in vivo, selective accumulation in bone tissue, and primary elimination through the renal pathway. A broad range of radionuclides, including 99mTc and 68Ga for imaging, as well as beta-emitting radionuclides like 153Sm, 188Re, 177Lu, and alpha-emitting radionuclides such as 227Th and 228Ac, are used for therapeutic purposes. This versatility highlights the compound's potential in targeted radionuclide therapy and imaging within nuclear medicine (Tishchenko, Petriev, & Skvortsov, 2015).

Ligand Development for Targeted Therapy

Ligand innovation, including 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and variations, plays a critical role in the development of targeted therapeutic radiopharmaceuticals. Despite the wide use of DOTA, the search for ligands with improved chelating abilities and the potential to enhance the stability of radionuclide complexes continues. This is particularly relevant for short-lived cationic radionuclides applied in medicine, where modifications to the macrocycle size and the introduction of substituents could significantly improve ligand performance (Egorova, Fedorova, & Kalmykov, 2019).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

2-[7-(carboxymethyl)-4,10-bis[(1-oxidopyridin-1-ium-2-yl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O6/c31-23(32)19-27-13-9-25(17-21-5-1-3-7-29(21)35)10-14-28(20-24(33)34)16-12-26(11-15-27)18-22-6-2-4-8-30(22)36/h1-8H,9-20H2,(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPIRPIYDSVSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC2=CC=CC=[N+]2[O-])CC(=O)O)CC3=CC=CC=[N+]3[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747184
Record name 2,2'-{4,10-Bis[(1-oxo-1lambda~5~-pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diyl}diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid

CAS RN

1187176-56-2
Record name 2,2'-{4,10-Bis[(1-oxo-1lambda~5~-pyridin-2-yl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diyl}diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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